![molecular formula C28H27N3O B2897988 1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-53-7](/img/structure/B2897988.png)
1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a pyrazoloquinoline derivative that exhibits promising biological activity, making it a potential candidate for the development of new drugs.
Applications De Recherche Scientifique
Quinoline Derivatives in Scientific Research
Quinoline and its derivatives, including pyrazoloquinolines, have been extensively investigated for their diverse applications in scientific research. These compounds are recognized for their utility in medicinal chemistry, optoelectronics, corrosion inhibition, and as biological active agents, among other fields.
Medicinal Chemistry Applications
Quinoline derivatives exhibit a broad spectrum of biological activities, making them valuable in the development of new therapeutic agents. For instance, these compounds have shown significant anticancer, antibacterial, anti-inflammatory, and antimalarial properties. Their structural diversity allows for the design of molecules with targeted action mechanisms, contributing to the advancement of drug discovery and development processes (Pereira et al., 2015).
Optoelectronic Materials
Quinoline and quinazoline derivatives have been identified as promising candidates for the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, demonstrate potential in applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Their ability to form stable chelating complexes and exhibit electroluminescent properties highlights their significance in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives are also known for their anticorrosive properties. These compounds effectively prevent metallic corrosion by forming stable complexes with surface metallic atoms. This property is particularly valuable in industrial applications, where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures (Verma et al., 2020).
Biological Active Agents
Beyond their medicinal applications, quinoline and quinazoline derivatives serve as potent biological active agents. They have been explored for antimicrobial, antifungal, and antiviral activities, among others. The versatility of these compounds in addressing a wide range of biological targets underscores their potential in contributing to the development of new treatments for various diseases (Shang et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects can vary depending on the target of action and the biochemical pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and more .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-5-32-22-15-16-25-23(17-22)27-24(18-29-25)26(19-9-7-6-8-10-19)30-31(27)21-13-11-20(12-14-21)28(2,3)4/h6-18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOWEKMAJBUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


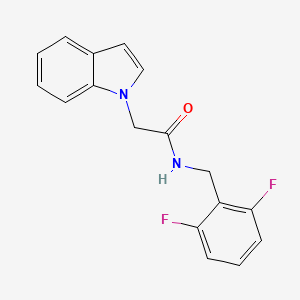
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)
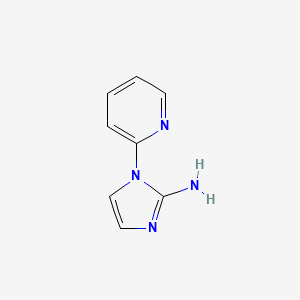
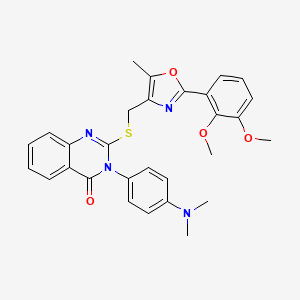
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)
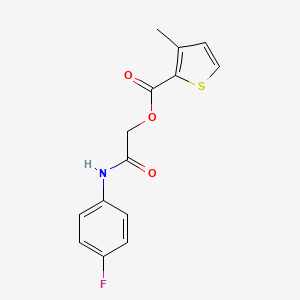
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)

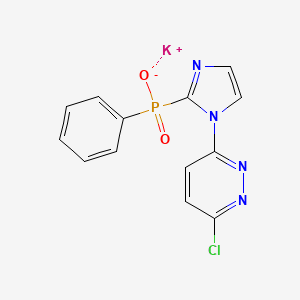
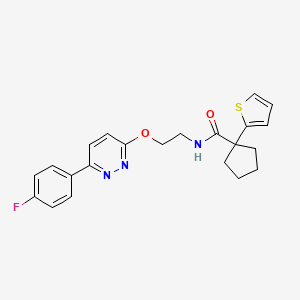
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)
![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
